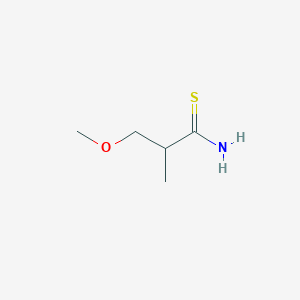
3-Methoxy-2-methylpropanethioamide
Übersicht
Beschreibung
“3-Methoxy-2-methylpropanethioamide” is a chemical compound with the CAS Number: 1099678-65-5 . It has a molecular weight of 133.21 and is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is also "3-methoxy-2-methylpropanethioamide" . The InChI code for this compound is 1S/C5H11NOS/c1-4(3-7-2)5(6)8/h4H,3H2,1-2H3,(H2,6,8) .
Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Chemical Structure Characterization
A study detailed the synthesis of novel substituted trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, starting from α-hydroxyacetamide, highlighting a method potentially applicable for the synthesis of related compounds including 3-Methoxy-2-methylpropanethioamide. This research could inform synthetic strategies for similar compounds, characterized by NMR and X-ray analysis, and found to exhibit moderate antifungal activity (Yang et al., 2017).
The Weinreb Amide in Synthetic Chemistry
The Weinreb amide, or N-Methoxy-N-methylamide, demonstrates significant utility in synthetic organic chemistry, serving as an acylating agent and aldehyde equivalent. This review highlights its applications in heterocyclic chemistry, total synthesis, and industrial-scale production, suggesting a broader context within which 3-Methoxy-2-methylpropanethioamide could be explored for synthetic applications (Balasubramaniam & Aidhen, 2008).
Antioxidant Activity and Molecular Structure
Research into 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide examined its molecular structure experimentally and theoretically, revealing insights into chemical reactivity and antioxidant properties. This study's methodologies and findings could be relevant to understanding the properties and potential applications of 3-Methoxy-2-methylpropanethioamide (Demir et al., 2015).
Synthesis of Methoxy-1-propanol
While not directly related, the synthesis of 3-methoxy-1-propanol from 3-chloro-1-propanol under optimized conditions offers insights into methoxy substitution reactions. The methodology and conditions reported could inform synthetic approaches to related methoxy compounds, including 3-Methoxy-2-methylpropanethioamide (Fu, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methoxy-2-methylpropanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-4(3-7-2)5(6)8/h4H,3H2,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPQZFODWXAEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methylpropanethioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



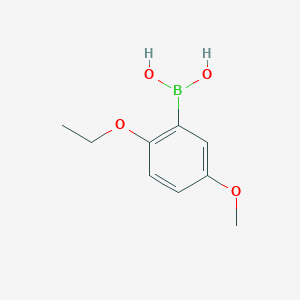


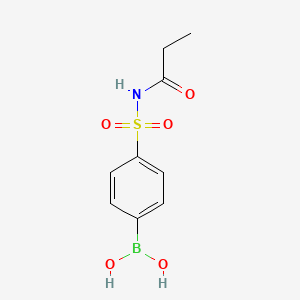

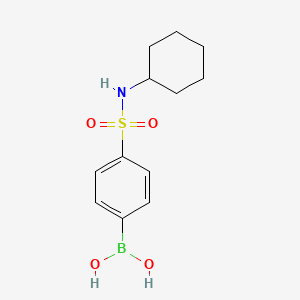
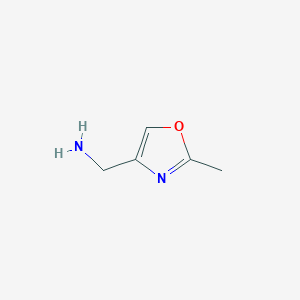
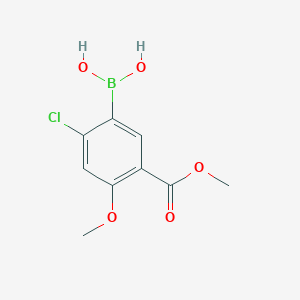
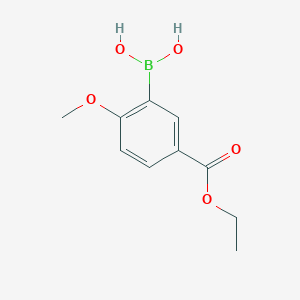

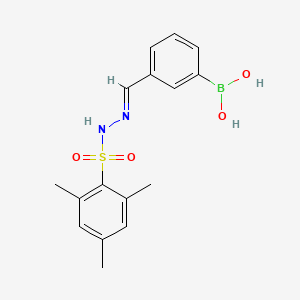
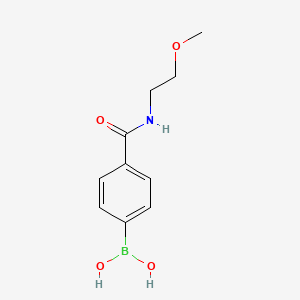
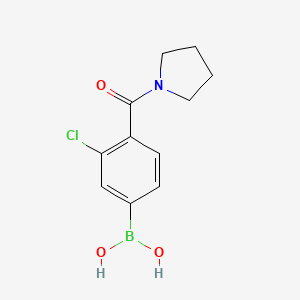
![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)